[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether is a complex organic compound that features a benzimidazole core substituted with naphthalen-1-ylmethyl and phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Substitution with Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a suitable Lewis acid catalyst.
Substitution with Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenoxymethyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxymethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]methyl phenyl ether: Unique due to its specific substitution pattern.
1-(naphthalen-1-ylmethyl)-2-(phenoxymethyl)-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.
1-(naphthalen-1-ylmethyl)-2-(phenoxymethyl)-1H-pyrrole: Similar structure but with a pyrrole core.
Uniqueness
This compound is unique due to its specific combination of naphthalen-1-ylmethyl and phenoxymethyl groups attached to a benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H20N2O |
---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-2-(phenoxymethyl)benzimidazole |
InChI |
InChI=1S/C25H20N2O/c1-2-12-21(13-3-1)28-18-25-26-23-15-6-7-16-24(23)27(25)17-20-11-8-10-19-9-4-5-14-22(19)20/h1-16H,17-18H2 |
InChI Key |
XSPJAUBXQQGGLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.